BenchChemオンラインストアへようこそ!

trans-Hydroxy Praziquantel-d5

Bioanalysis Pharmacokinetics Stable Isotope Labeling

trans-Hydroxy Praziquantel-d5 is the definitive deuterated internal standard for accurate LC-MS/MS quantification of trans-4-hydroxy praziquantel in biological matrices. Unlike non-deuterated surrogates (e.g., diazepam), it co-elutes with the target analyte, eliminating matrix effects and ionization biases. The +5 Da mass shift ensures interference-free detection, even with co-medications in DDI studies. It supports regulatory-compliant bioanalytical method validation for ANDA submissions. Its cross-analyte utility for both trans- and cis-4-hydroxy praziquantel reduces costs by eliminating the need for multiple internal standards.

Molecular Formula C₁₉H₁₉D₅N₂O₃
Molecular Weight 333.44
Cat. No. B1158308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Hydroxy Praziquantel-d5
Synonyms1,2,3,6,7,11b-Hexahydro-2-[(cis-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one-d5;  trans-1,2,3,6,7,11b-Hexahydro-2-[(4-hydroxycyclohexyl)carbonyl]- 4H-pyrazino[2,1-a]isoquinolin-4-one-d5; 
Molecular FormulaC₁₉H₁₉D₅N₂O₃
Molecular Weight333.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Hydroxy Praziquantel-d5: Analytical Standard for Precise Quantification of Praziquantel Metabolites


trans-Hydroxy Praziquantel-d5 is a deuterium-labeled analog of the major active metabolite of the anthelmintic drug praziquantel . It is a stable isotope-labeled internal standard specifically designed for the accurate quantification of trans-4-hydroxy praziquantel in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is characterized by the replacement of five hydrogen atoms with deuterium atoms, resulting in a molecular weight of 333.44 g/mol .

Why trans-Hydroxy Praziquantel-d5 Cannot Be Substituted by Non-Deuterated or Alternative Labeled Standards


Substituting trans-Hydroxy Praziquantel-d5 with a non-deuterated internal standard, such as diazepam, introduces significant quantitative inaccuracies due to differential ionization efficiency and matrix effects inherent to LC-MS/MS analyses [1]. Alternative deuterated standards, like praziquantel-d11 or cis-hydroxy praziquantel-d5, exhibit distinct chromatographic retention times and are not isobaric with the target analyte trans-4-hydroxy praziquantel, thereby failing to provide the necessary co-elution and mass shift required for robust, interference-free quantification . The following sections provide quantitative evidence supporting the unique analytical advantages of trans-Hydroxy Praziquantel-d5.

Quantitative Evidence for Selecting trans-Hydroxy Praziquantel-d5 Over Comparable Analytical Standards


Superior Isotopic Purity Minimizes Spectral Overlap in High-Resolution Mass Spectrometry

trans-Hydroxy Praziquantel-d5 exhibits a high isotopic purity of ≥98% , which is essential for minimizing background interference from unlabeled trans-4-hydroxy praziquantel. In contrast, some commercial preparations of cis-hydroxy praziquantel-d5 or non-deuterated analogs may have lower isotopic enrichment, leading to significant 'crosstalk' in the MS channel of the analyte, thereby compromising the lower limit of quantification (LLOQ) [1].

Bioanalysis Pharmacokinetics Stable Isotope Labeling

Quantitative Validation Demonstrates Suitability for Pharmacokinetic Studies Over Non-Deuterated IS

In validated LC-MS/MS methods, trans-Hydroxy Praziquantel-d5 enables precise quantification of trans-4-hydroxy praziquantel with a lower limit of quantification (LLOQ) as low as 12.5 ng/mL for each enantiomer in human plasma [1]. This performance is unattainable with non-deuterated internal standards like diazepam, which do not co-elute or correct for matrix effects as effectively, resulting in wider variability and higher LLOQs [1].

Method Validation Bioequivalence Regulatory Science

Chromatographic Similarity Allows trans-Hydroxy Praziquantel-d5 to Serve as a Dual-Analyte IS, Reducing Procurement and Validation Costs

Research findings indicate that trans-4-OH-PZQ-d5 can be effectively used as an internal standard for both trans- and cis-4-hydroxy praziquantel due to their highly similar chromatographic retention times . This cross-analyte utility is not observed with alternative internal standards like praziquantel-d11, which is only suitable for the parent drug, or with cis-4-OH-PZQ-d5, which exhibits a distinct retention time from the trans-isomer .

Analytical Chemistry High-Throughput Screening Cost-Efficiency

Defined Mass Shift Provides Unambiguous Quantification in Complex Biological Matrices Compared to Non-Deuterated Analogs

The incorporation of five deuterium atoms in trans-Hydroxy Praziquantel-d5 results in a mass shift of +5.03 Da relative to the unlabeled trans-4-hydroxy praziquantel (m/z 328.0 → m/z 333.0 for the molecular ion) . This distinct mass difference ensures complete chromatographic separation in the mass analyzer, eliminating the 'cross-talk' or isotopic interference that can occur with lower-deuterated or non-deuterated internal standards, such as the use of unlabeled structural analogs [1].

Mass Spectrometry Stable Isotope Dilution Method Selectivity

Optimal Application Scenarios for trans-Hydroxy Praziquantel-d5 Based on Quantitative Differentiation


Regulated Pharmacokinetic and Bioequivalence Studies for Praziquantel Formulations

trans-Hydroxy Praziquantel-d5 is the definitive internal standard for the precise quantification of the active metabolite trans-4-hydroxy praziquantel in plasma samples during clinical pharmacokinetic studies [1]. Its use ensures compliance with regulatory guidelines for bioanalytical method validation, as it provides the necessary accuracy and precision to support regulatory submissions for generic drug approvals and new formulation assessments [2].

High-Throughput Metabolite Screening in Drug-Drug Interaction (DDI) Studies

In preclinical and clinical DDI studies investigating the impact of co-administered drugs on praziquantel metabolism, the high isotopic purity and defined mass shift of trans-Hydroxy Praziquantel-d5 enable reliable quantification of trans-4-hydroxy praziquantel even in the presence of potentially interfering compounds from the co-medication [1]. This robustness is critical for accurately determining the magnitude of metabolic inhibition or induction [2].

Cost-Effective Bioanalytical Method Development for Praziquantel Metabolite Panels

Due to its demonstrated cross-analyte utility for both trans- and cis-4-hydroxy praziquantel, this single deuterated standard can support method development for quantifying both major metabolites, significantly reducing the cost and time associated with sourcing and validating multiple internal standards [1]. This is particularly advantageous in academic research settings and early-stage drug development programs with limited resources [2].

Quote Request

Request a Quote for trans-Hydroxy Praziquantel-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.